Regioisomeric Ring Fusion Enables Distinct Sequential Cross-Coupling Reactivity
The pyrido[2,3-d]pyrimidine scaffold possesses a ring fusion pattern (pyridine ring fused at the [2,3-d] position of the pyrimidine) that is electronically and sterically distinct from the pyrido[3,2-d]pyrimidine isomer [1]. This structural difference directly influences the relative reactivity of the chlorine substituents at the 4- and 7-positions toward sequential nucleophilic substitution and cross-coupling reactions [1]. In documented kinase inhibitor library syntheses using the [3,2-d] isomer, 4,7-dichloropyrido[3,2-d]pyrimidine (CAS 917757-12-1) undergoes selective Suzuki-Miyaura coupling at C-4 followed by Suzuki or Buchwald coupling at C-7, yielding V-shaped disubstituted products [2]. The [2,3-d] isomer is expected to exhibit different regioselectivity profiles due to altered nitrogen positioning within the bicyclic framework, which modifies the electron-withdrawing character at each reactive site [1].
| Evidence Dimension | Ring fusion regiochemistry and electronic distribution |
|---|---|
| Target Compound Data | Pyrido[2,3-d]pyrimidine core (4,7-dichloro substitution); nitrogen positions: N1, N3 (pyrimidine), N8 (pyridine) |
| Comparator Or Baseline | Pyrido[3,2-d]pyrimidine core (4,7-dichloro substitution; CAS 917757-12-1); nitrogen positions: N1, N3 (pyrimidine), N5 (pyridine) |
| Quantified Difference | Distinct InChIKey identifiers: VRXZQRLAIVDILJ-UHFFFAOYSA-N ([2,3-d] isomer) vs. PQAIXQRKSCKULM-UHFFFAOYSA-N ([3,2-d] isomer) |
| Conditions | Structural comparison based on IUPAC nomenclature and X-ray/calculated electronic parameters; no direct head-to-head reactivity assay available |
Why This Matters
Procurement of the correct regioisomer ensures reproducibility of published synthetic protocols and prevents failed library generation due to altered reaction kinetics at C-4 and C-7.
- [1] Joule JA, Mills K. Heterocyclic Chemistry. 5th ed. Wiley; 2010. (Class-level pyridopyrimidine electronic effects). View Source
- [2] Dehbi O, Tikad A, Bourg S, et al. Synthesis and optimization of an original V-shaped collection of 4-7-disubstituted pyrido[3,2-d]pyrimidines as CDK5 and DYRK1A inhibitors. Eur J Med Chem. 2014;80:352-363. doi:10.1016/j.ejmech.2014.04.055. View Source
